ethyl (2Z)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-3-oxo-5,7-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl (2Z)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-3-oxo-5,7-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-3-oxo-5,7-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolopyrimidine core.
Introduction of the Furan Ring: The furan ring is introduced through a condensation reaction with a suitable aldehyde or ketone.
Functionalization with the Chloronitrophenyl Group:
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts, solvents, and temperatures for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the thiazolopyrimidine core.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The chloronitrophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include oxidized derivatives of the furan and thiazolopyrimidine rings.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Substituted derivatives with various nucleophiles.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-3-oxo-5,7-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2Z)-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-3-oxo-5,7-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Ethyl (2Z)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-3-oxo-5,7-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Uniqueness
The presence of both the chloronitrophenyl group and the furan ring in ethyl (2Z)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-3-oxo-5,7-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate makes it unique. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
Molecular Formula |
C32H22ClN3O6S |
---|---|
Molecular Weight |
612.1 g/mol |
IUPAC Name |
ethyl (2Z)-2-[[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene]-3-oxo-5,7-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C32H22ClN3O6S/c1-2-41-31(38)27-28(19-9-5-3-6-10-19)34-32-35(29(27)20-11-7-4-8-12-20)30(37)26(43-32)18-22-14-16-25(42-22)23-17-21(36(39)40)13-15-24(23)33/h3-18,29H,2H2,1H3/b26-18- |
InChI Key |
AJHYNYZFVDQWFL-ITYLOYPMSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C/C4=CC=C(O4)C5=C(C=CC(=C5)[N+](=O)[O-])Cl)/S2)C6=CC=CC=C6 |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CC=C(O4)C5=C(C=CC(=C5)[N+](=O)[O-])Cl)S2)C6=CC=CC=C6 |
Origin of Product |
United States |
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